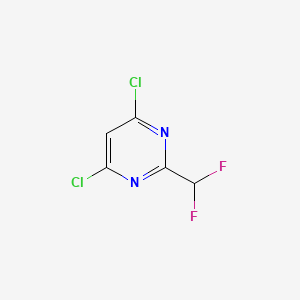

4,6-Dichloro-2-(difluoromethyl)pyrimidine

Description

Significance of Dihalogenated Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

Dihalogenated pyrimidine scaffolds are cornerstone building blocks in organic synthesis, primarily due to their utility in constructing polysubstituted pyrimidine derivatives through sequential, regioselective reactions. The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions nih.govresearchgate.net.

The two chlorine atoms on scaffolds like 4,6-dichloropyrimidine (B16783) exhibit differential reactivity. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic attack than a halogen at the C2 position researchgate.net. This reactivity hierarchy is a critical feature that synthetic chemists exploit to achieve controlled, stepwise functionalization of the pyrimidine core. For instance, a nucleophile can be directed to selectively displace the chlorine at the C4 position, followed by a second, different transformation at the C6 position. This regioselectivity allows for the creation of diverse molecular architectures from a single starting material.

A notable application of these scaffolds is in Pd-catalyzed amination and cross-coupling reactions like the Suzuki and Stille couplings researchgate.net. These reactions are fundamental in drug discovery for forging carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular libraries for biological screening nih.govnih.govmdpi.comrsc.org. The ability to selectively introduce different substituents onto the pyrimidine ring makes dihalogenated pyrimidines indispensable in the synthesis of targeted therapeutic agents, including kinase inhibitors for cancer therapy nih.govrsc.org. For example, 4,6-dichloro-2-methylpyrimidine is a versatile building block for synthesizing more complex pharmaceutical compounds like Dasatinib hsppharma.com.

| Reaction Type | Substrate Example | Observed Regioselectivity | Typical Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 6-Aryl-2,4-dichloropyrimidine | Strong preference for substitution at the C4 position. | Amines, LiHMDS (for aliphatic amines), Pd catalyst may be required. | researchgate.net |

| Suzuki Coupling | 2,4,6-Trichloropyrimidine | Substitution occurs preferentially at the C6 position. | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3). | researchgate.net |

| Monoamination | 4,6-Dichloropyrimidine | Catalyst-free reaction with adamantane-containing amines yields mono-aminated product. | Amine, solvent (e.g., n-butanol), heat. | nih.gov |

Role of Fluorinated Substituents in Pyrimidine Derivatives

The incorporation of fluorine or fluorine-containing groups, such as the difluoromethyl (-CHF₂) moiety, into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and basicity (pKa) researchgate.net.

One of the most significant advantages of fluorination is the improvement of metabolic stability. The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic cleavage, particularly oxidation by cytochrome P450 enzymes. Placing a fluorine atom or a fluorinated group at a metabolically vulnerable position can block this degradation pathway, thereby increasing the drug's half-life and bioavailability.

Furthermore, fluorinated groups can alter the electronic properties of a molecule. The strongly electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, which can affect the molecule's charge state at physiological pH. This modulation can impact solubility, cell membrane permeability, and the strength of interactions with biological targets. The introduction of these groups can also enhance binding affinity by engaging in favorable non-covalent interactions, such as dipole-dipole or hydrogen bonding, within a protein's active site researchgate.netnih.gov.

| Property | Effect of Fluorine/Fluorinated Group | Underlying Principle | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. | researchgate.net |

| Binding Affinity | Often enhanced | Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with protein targets. | nih.gov |

| Lipophilicity | Increased | Fluorine is lipophilic, which can improve membrane permeability. | researchgate.net |

| Acidity/Basicity (pKa) | Modulated | The high electronegativity of fluorine acts as a strong electron-withdrawing group, influencing the pKa of nearby functional groups. | researchgate.net |

Overview of Research Focus on 4,6-Dichloro-2-(difluoromethyl)pyrimidine and Analogues

Direct, published research focusing specifically on the synthesis and application of this compound is limited. However, its role and potential can be understood by examining its structural components and the extensive research on analogous compounds. The compound is primarily recognized as a synthetic intermediate, available for researchers to build more elaborate molecules arborpharmchem.comchemicalbook.com. One supplier suggests it may be used as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug "Carlofen" arborpharmchem.com.

The research focus for this compound and its analogues lies in leveraging its distinct functionalities for drug discovery. The combination of the reactive dichloro-pyrimidine scaffold with the property-modulating difluoromethyl group makes it an attractive starting material for creating libraries of novel compounds.

Research on close analogues provides insight into the likely applications:

4,6-Dichloro-2-(methylsulfonyl)pyrimidine (B183250) : Studies on this compound have demonstrated its utility in chemoselective SNAr reactions, where different amine nucleophiles can selectively displace either the chloride groups or the sulfone group, depending on the reaction conditions researchgate.net. This highlights the potential for achieving high levels of selectivity in substitutions on the pyrimidine ring.

Derivatives of 2,4-dichloro-6-(trifluoromethyl)pyrimidine : This analogue is used as a precursor to synthesize a variety of substituted pyrimidines via nucleophilic substitution and Suzuki coupling reactions, which are then evaluated for biological activities such as Toll-like receptor 8 (TLR8) antagonism.

6-Aryl-2,4-dichloropyrimidines : Research has focused on developing highly regioselective amination reactions that strongly favor substitution at the C4 position, demonstrating the fine control that can be achieved in the functionalization of these scaffolds researchgate.net.

Collectively, the research landscape for these analogues suggests that the primary focus for this compound is its use as a versatile building block. Researchers can exploit the established reactivity patterns of the dichloropyrimidine core to introduce various substituents, while the difluoromethyl group provides a tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(difluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-2-1-3(7)11-5(10-2)4(8)9/h1,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLZCSAFJCIVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the 4,6-Dichloropyrimidine (B16783) Core

The 4,6-dichloropyrimidine scaffold is a crucial intermediate, and its synthesis typically begins from 4,6-dihydroxypyrimidine (B14393). The conversion of the hydroxyl groups to chlorides is a key transformation, most commonly achieved through halogenation.

The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is a well-established and widely used method for producing 4,6-dichloropyrimidine. rsc.org This process involves heating the substrate in an excess of phosphorus oxychloride, which often serves as both the chlorinating agent and the reaction solvent. nih.gov

The efficiency of the chlorination with phosphorus oxychloride is significantly enhanced by the presence of an organic base. Tertiary amines, such as N,N-diisopropylethylamine (also known as Hünig's base) or triethylamine, are frequently employed as acid scavengers and catalysts. nih.govnih.gov These bases neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions. The use of a saturated hindered amine like N,N-diisopropylethylamine is particularly noted for its effectiveness. nih.gov The molar ratio of the amine to the dihydroxypyrimidine substrate is a critical parameter, with ratios of 2:1 to 3:1 often being utilized. nih.gov

To further improve the reaction yield and rate, phosphorus pentachloride (PCl₅) is often used as a co-reagent alongside phosphorus oxychloride. nih.gov PCl₅ is a more powerful chlorinating agent than POCl₃ and can help to ensure the complete conversion of the hydroxyl groups. researchgate.net In some procedures, 4,6-dihydroxypyrimidine is mixed with both phosphorus oxychloride and phosphorus pentachloride from the start of the reaction. uni-muenster.denih.gov In other variations, the reaction is initiated with phosphorus oxychloride, and phosphorus pentachloride is added portion-wise later in the process. nih.gov The addition of PCl₅ can be particularly beneficial when the quality of the phosphorus oxychloride is suboptimal. rsc.org

The conditions for the chlorination reaction are optimized to maximize yield and purity while minimizing reaction time and by-product formation.

Temperature: The reaction temperature is a crucial factor. Typical temperature ranges are between 50°C and 110°C. uni-muenster.denih.gov One specific protocol involves heating a slurry of 4,6-dihydroxypyrimidine in phosphorus oxychloride to 65°C, followed by the addition of N,N-diisopropylethylamine, maintaining the temperature below 80°C, and then heating to 80°C for a period. nih.gov Other reported ranges include 25°C to 120°C, with a preference for 60°C to 90°C. nih.gov

Solvents: In many preparations, excess phosphorus oxychloride acts as the solvent. nih.gov This simplifies the reaction setup but necessitates a purification step to remove the excess reagent, often through distillation under reduced pressure. uni-muenster.denih.gov While solvent-free conditions using equimolar or slightly more POCl₃ at high temperatures (140–160°C) have been developed to create a more environmentally friendly process, the use of chlorinated solvents may be required in alternative methodologies. sigmaaldrich.com

| Parameter | Condition Details | References |

|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃), often in excess | nih.gov |

| Co-reagent | Phosphorus Pentachloride (PCl₅) | nih.govuni-muenster.denih.gov |

| Catalyst/Base | N,N-Diisopropylethylamine, Triethylamine | nih.govnih.gov |

| Temperature Range | 50°C - 120°C (common range); up to 160°C in solvent-free methods | nih.govuni-muenster.denih.govsigmaaldrich.com |

| Solvent | Excess POCl₃ (common); Solvent-free | nih.govsigmaaldrich.com |

While phosphorus oxychloride is the most common reagent, other chlorinating agents can be used to synthesize 4,6-dichloropyrimidine. Phosgene (B1210022) (COCl₂) represents a significant alternative. nih.gov This process involves reacting 4,6-dihydroxypyrimidine with phosgene in the presence of a tertiary amine base, such as dimethylaniline or diisopropylethylamine, within a chlorinated solvent like dichloromethane. nih.govepo.org The reaction temperature for this method can range from -10°C to 130°C. nih.gov The use of quaternary ammonium (B1175870) salts as catalysts in the reaction with phosgene has also been reported to provide a facile process for this transformation. rsc.org Another approach involves the use of phosphorus trichloride (B1173362) and chlorine in conjunction with phosphorus oxychloride. nih.gov

Halogenation of 4,6-Dihydroxypyrimidine with Phosphorus Oxychloride

Strategies for Introducing the Difluoromethyl Group into Pyrimidine (B1678525) Systems

The introduction of a difluoromethyl (CF₂H) group into a pyrimidine ring is a more specialized transformation. The high electronegativity of fluorine atoms makes the pyrimidine ring electron-deficient, influencing the strategies for substitution. Direct C-H difluoromethylation of heterocycles has emerged as a powerful and efficient strategy.

One of the most prominent approaches involves radical-based difluoromethylation. This method avoids the need for pre-functionalization of the pyrimidine ring, which is economically and environmentally advantageous. Various reagents have been developed to act as sources for the difluoromethyl radical (•CF₂H). For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) can be used in conjunction with a photocatalyst like Rose Bengal under visible light irradiation to achieve direct C-H difluoromethylation of various heterocycles. Another key reagent is Zn(SO₂CF₂H)₂, which effectively generates the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide.

While much of the detailed research on regioselective C-H difluoromethylation has focused on pyridine (B92270) systems, the underlying principles are applicable to pyrimidines. These methods often involve the temporary dearomatization of the heterocyclic ring to create activated intermediates that can react with a difluoromethyl radical source. Subsequent rearomatization yields the desired difluoromethylated product. Such strategies allow for the late-stage introduction of the CF₂H group, which is highly valuable in medicinal chemistry for modifying complex molecules.

Another strategy involves building the pyrimidine ring with the difluoromethyl group already attached to one of the precursors. This approach, known as de novo synthesis, involves the cyclization of a difluoromethyl-containing building block, such as a difluoromethyl-substituted amidine or β-dicarbonyl compound, with other appropriate reagents to form the pyrimidine ring. While this can provide excellent control over the position of the substituent, it may require a more complex multi-step synthesis of the specific precursors.

Direct Difluoromethylation Approaches

Direct C-H difluoromethylation of a pre-existing 4,6-dichloropyrimidine ring is an atom-economical approach to introduce the difluoromethyl group. This method avoids the need for pre-functionalized substrates. One such approach involves the use of sodium difluoromethanesulfinate (CF₂HSO₂Na) as a difluoromethyl radical source. nih.gov This reaction is often initiated by an organic photocatalyst under visible light, utilizing oxygen as a green oxidant. nih.gov The reaction proceeds under mild conditions, making it an attractive method for industrial applications.

Another strategy for direct difluoromethylation is the use of difluoromethylating agents in the presence of a suitable catalyst. While specific examples for 4,6-dichloropyrimidine are not extensively documented, the direct difluoromethylation of related heterocyclic compounds suggests the feasibility of this approach. These methods often require careful optimization of reaction parameters such as solvent, temperature, and catalyst to achieve high regioselectivity and yield.

Functional Group Interconversions Leading to Difluoromethyl Substituents

Functional group interconversion (FGI) offers a versatile strategy for the synthesis of 4,6-dichloro-2-(difluoromethyl)pyrimidine by transforming an existing functional group at the 2-position of the pyrimidine ring into a difluoromethyl group. ub.edu One potential pathway involves the conversion of a trifluoromethyl group. Although challenging, selective defluorination of a trifluoromethyl group to a difluoromethyl group under specific reductive conditions is a known transformation in organofluorine chemistry. researchgate.net

Another plausible FGI route starts from a more accessible precursor, such as a compound with a carboxylic acid or ester group at the 2-position. This group can be reduced to an alcohol, which is then converted to a difluoromethyl group through a two-step process involving oxidation to an aldehyde followed by deoxofluorination with a suitable fluorinating agent like diethylaminosulfur trifluoride (DAST).

A summary of potential functional group interconversion pathways is presented in the table below.

| Starting Functional Group | Intermediate Functional Group(s) | Reagents for Conversion to -CHF₂ |

| -CF₃ | - | Selective reducing agents |

| -COOH | -CHO | 1. Reducing agent (e.g., LiAlH₄) 2. Oxidizing agent (e.g., PCC) 3. DAST |

| -CHO | - | DAST or other deoxofluorinating agents |

Multi-Step Synthesis of this compound

Multi-step synthesis provides a reliable and scalable method for the production of this compound, typically starting from simple acyclic precursors.

A common sequential functionalization pathway begins with the construction of the pyrimidine ring, followed by the introduction of the chloro and difluoromethyl substituents. A key precursor in this pathway is 2-(difluoromethyl)pyrimidine-4,6-diol. While the direct synthesis of this diol is not widely reported, an analogous synthesis for 2-(trifluoromethyl)pyrimidine-4,6-diol (B1295931) is well-documented and can be adapted. This involves the condensation of malonamide (B141969) with ethyl difluoroacetate (B1230586) in the presence of a strong base like sodium hydride. chemicalbook.com

The resulting 2-(difluoromethyl)pyrimidine-4,6-diol can then be subjected to chlorination to yield the final product. This chlorination step is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline. epo.org The reaction converts the hydroxyl groups at the 4 and 6 positions into chloro groups.

Ring Formation: Condensation of a suitable difluoromethyl-containing three-carbon unit with a source of the N-C-N fragment (e.g., urea (B33335) or amidine) to form the 2-(difluoromethyl)pyrimidine-4,6-diol.

Chlorination: Treatment of the diol with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms.

Regioselective control is crucial throughout the synthesis to ensure the correct placement of substituents on the pyrimidine ring. In the context of this compound, the inherent symmetry of the 4,6-disubstitution pattern simplifies the regiochemical challenges for these positions. However, the introduction of the difluoromethyl group at the 2-position must be directed.

During the initial ring formation, the choice of precursors dictates the position of the difluoromethyl group. For instance, using a difluoromethyl-substituted amidine in a condensation reaction with a malonic acid derivative would place the difluoromethyl group at the 2-position.

In subsequent reactions, such as nucleophilic aromatic substitution (SNAr) on the this compound product, the electronic properties of the pyrimidine ring and the substituents govern the regioselectivity. The electron-withdrawing nature of the difluoromethyl group and the nitrogen atoms in the ring activates the 4 and 6 positions towards nucleophilic attack. acs.org Studies on related 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. acs.org

Purification and Isolation Techniques for Pyrimidine Intermediates

The purification and isolation of pyrimidine intermediates, including the final product, are critical for obtaining a compound of high purity. Common techniques employed include crystallization, distillation, and chromatography.

For solid intermediates and the final product, recrystallization is a widely used method. nih.gov The choice of solvent is crucial and is determined by the solubility profile of the compound and its impurities. A patent for the preparation of 2-amino-4,6-dichloropyrimidine (B145751) describes a purification process involving suspension in water, pH adjustment with NaOH to precipitate the product, followed by filtration, washing, and drying. google.com

Distillation, particularly under reduced pressure, is suitable for purifying liquid intermediates or the final product if it has a suitable boiling point. google.com This method is effective for removing non-volatile impurities. For sensitive compounds, co-distillation with a solvent can prevent crystallization within the apparatus. google.com

Column chromatography is a versatile technique for separating complex mixtures and purifying compounds with similar physical properties. nih.gov Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase chromatography can be employed, with the choice of stationary and mobile phases tailored to the polarity of the compounds being separated. nih.gov

A summary of purification techniques is provided in the table below.

| Purification Technique | Principle | Application for Pyrimidine Intermediates |

| Crystallization | Difference in solubility between the product and impurities in a given solvent. | Purification of solid intermediates and the final product. |

| Distillation | Difference in boiling points between the product and impurities. | Purification of liquid products or intermediates; removal of volatile solvents. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of complex reaction mixtures and purification of products with similar properties to impurities. |

Chemical Reactivity and Transformation Studies of 4,6 Dichloro 2 Difluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two chlorine atoms at the C-4 and C-6 positions, which are equivalent, and a difluoromethyl group at the C-2 position sets up a competitive environment for nucleophilic attack. The chlorine atoms are good leaving groups, and the difluoromethyl group, being strongly electron-withdrawing, can also potentially be displaced under certain conditions, or more likely, it will activate the ring towards substitution of the chloro groups.

Regioselectivity at C-4 and C-6 Positions

In symmetrically substituted 4,6-dichloropyrimidines, the C-4 and C-6 positions are electronically and sterically equivalent. Therefore, in a typical SNAr reaction with a single equivalent of a nucleophile, the substitution is expected to occur at either the C-4 or C-6 position without preference, leading to a monosubstituted product. The introduction of a second equivalent of the same or a different nucleophile can then lead to disubstitution at the remaining chloro-position.

The electron-withdrawing nature of the difluoromethyl group at C-2 significantly activates the C-4 and C-6 positions towards nucleophilic attack by stabilizing the Meisenheimer intermediate formed during the reaction. This stabilization is a key factor in facilitating the SNAr process. For many dichloropyrimidine systems, substitution at the C-4/C-6 positions is generally favored over substitution at the C-2 position when a good leaving group is present at C-2. However, the high electrophilicity of the C-2 position due to the difluoromethyl group can lead to more complex reactivity patterns.

Chemoselectivity with Various Nucleophiles (Amines, Thiols, Alkoxides)

The chemoselectivity of SNAr reactions on 4,6-dichloro-2-(difluoromethyl)pyrimidine is highly dependent on the nature of the attacking nucleophile. Drawing parallels from studies on analogous compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), a distinct pattern of reactivity can be anticipated. researchgate.net The hard and soft acid and base (HSAB) principle can be a useful guide in predicting the reaction outcomes, where the different carbon centers of the pyrimidine (B1678525) ring exhibit varying degrees of hardness.

Generally, softer nucleophiles like thiols are expected to preferentially attack the more polarizable C-4/C-6 positions. Harder nucleophiles, such as alkoxides, might show a greater propensity to attack the C-2 position, which is rendered highly electron-deficient by the attached difluoromethyl group. Amines, being of intermediate hardness, can exhibit more complex and condition-dependent selectivity.

Based on studies with the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine, sterically unhindered primary aliphatic amines are predicted to exhibit a unique selectivity. researchgate.net Under specific conditions, these amines may preferentially displace the activating group at the C-2 position rather than the chlorine atoms at C-4 or C-6. This is attributed to a combination of steric and electronic factors, where the smaller primary amine can access the C-2 position, which is highly activated by the electron-withdrawing group.

Illustrative Data Table: Predicted Reactivity of this compound with Primary Aliphatic Amines

| Nucleophile | Predicted Major Product | Predicted Reaction Site |

| Methylamine | 4,6-Dichloro-N-methylpyrimidin-2-amine | C-2 |

| Ethylamine | 4,6-Dichloro-N-ethylpyrimidin-2-amine | C-2 |

| Propylamine | 4,6-Dichloro-N-propylpyrimidin-2-amine | C-2 |

In contrast to primary amines, secondary aliphatic amines are expected to selectively displace one of the chlorine atoms at the C-4 or C-6 position. researchgate.net The increased steric bulk of secondary amines likely hinders their approach to the C-2 position, making the attack at the less sterically encumbered C-4/C-6 positions more favorable. The reaction is anticipated to proceed smoothly in the presence of a weak base to neutralize the HCl generated.

Illustrative Data Table: Predicted Reactivity of this compound with Secondary Aliphatic Amines

| Nucleophile | Predicted Major Product | Predicted Reaction Site |

| Diethylamine | 4-Chloro-2-(difluoromethyl)-6-(diethylamino)pyrimidine | C-4/C-6 |

| Pyrrolidine | 4-Chloro-2-(difluoromethyl)-6-(pyrrolidin-1-yl)pyrimidine | C-4/C-6 |

| Morpholine | 4-(4-Chloro-2-(difluoromethyl)pyrimidin-6-yl)morpholine | C-4/C-6 |

The reaction with anilines is also predicted to show selectivity for the C-4/C-6 positions, especially in the presence of a weak base. researchgate.net Aromatic amines are generally less basic and less nucleophilic than aliphatic amines, and their reaction is expected to favor the displacement of the more labile chlorine atoms. The electronic properties of the aniline (B41778) (i.e., the presence of electron-donating or electron-withdrawing groups on the phenyl ring) will likely influence the reaction rate but not fundamentally alter the regioselectivity.

Illustrative Data Table: Predicted Reactivity of this compound with Aromatic Amines

| Nucleophile | Predicted Major Product | Predicted Reaction Site |

| Aniline | N-(4-Chloro-2-(difluoromethyl)pyrimidin-6-yl)aniline | C-4/C-6 |

| p-Toluidine | N-(4-Chloro-2-(difluoromethyl)pyrimidin-6-yl)-4-methylaniline | C-4/C-6 |

| p-Anisidine | N-(4-Chloro-2-(difluoromethyl)pyrimidin-6-yl)-4-methoxyaniline | C-4/C-6 |

Competitive Substitution Pathways

The reactivity of this compound presents a classic case of competitive substitution pathways. The outcome of the reaction is a delicate balance between the activation of the C-4/C-6 positions by the ring nitrogens and the C-2 substituent, and the direct activation of the C-2 position by the strongly electron-withdrawing difluoromethyl group.

The choice of nucleophile and reaction conditions are the critical determinants of the product distribution. For instance, the use of a strong base to deprotonate a weakly nucleophilic amine (like an aniline) could alter the selectivity, potentially favoring attack at the C-2 position by the more potent anionic nucleophile. researchgate.net This highlights the synthetic versatility of this scaffold, as different isomers can potentially be accessed by carefully tuning the reaction parameters. The competition is primarily between the displacement of a chlorine atom at C-4/C-6 and the displacement of the difluoromethyl group at C-2, a scenario where subtle changes in the nucleophile's steric and electronic profile can tip the balance in favor of one pathway over the other.

Influence of Activating Groups (e.g., Difluoromethyl, Trifluoromethyl) on SNAr Reactivity

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms attached to leaving groups, such as chlorine, susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the ring towards SNAr is significantly enhanced by the presence of additional electron-withdrawing groups (EWGs).

The difluoromethyl (CF₂H) group at the C-2 position of this compound acts as a potent electron-withdrawing substituent, comparable to the trifluoromethyl (CF₃) group. masterorganicchemistry.com This strong inductive effect further depletes the electron density of the pyrimidine ring, thereby increasing the electrophilicity of the carbon centers at the C-4 and C-6 positions. This "activation" of the ring facilitates the attack by nucleophiles, making the chlorine atoms more labile and prone to substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the arylation of heteroaryl halides. mdpi.comrsc.org For this compound, this reaction provides an effective route to synthesize 4-aryl- and 4,6-diaryl-substituted 2-(difluoromethyl)pyrimidines. The reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an aryl- or heteroarylboronic acid.

Studies on analogous 4,6-dichloropyrimidines have shown that both mono- and di-substitution can be achieved. mdpi.comresearchgate.netresearchgate.netnih.gov The regioselectivity and extent of the reaction can be controlled by modulating the reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst, base, and solvent system. nih.gov Commonly employed catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. mdpi.comresearchgate.net Bases like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) are typically used in solvent systems such as 1,4-dioxane, toluene/ethanol/water, or acetonitrile (B52724). mdpi.comrsc.orgresearchgate.net

The reaction proceeds via oxidative addition of the palladium catalyst to one of the C-Cl bonds, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product. Given the symmetrical nature of the C-4 and C-6 positions, the initial mono-arylation can occur at either site, with the second coupling furnishing the diarylated product under more forcing conditions or with an excess of the boronic acid. Electron-rich boronic acids have been shown to produce good yields in related systems. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Chloro-2-(difluoromethyl)-6-phenylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4,6-Bis(4-methoxyphenyl)-2-(difluoromethyl)pyrimidine |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Acetonitrile/H₂O | 4-Chloro-2-(difluoromethyl)-6-(thiophen-2-yl)pyrimidine |

| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 4,6-Di(pyridin-3-yl)-2-(difluoromethyl)pyrimidine |

Organolithium Reagents: Organolithium compounds are highly reactive organometallic reagents that function as potent strong bases and carbon-based nucleophiles. wikipedia.orgsigmaaldrich.comlibretexts.org In the context of this compound, organolithium reagents (RLi) can be employed for carbon-carbon bond formation through nucleophilic substitution of one or both of the chlorine atoms. The reaction involves the attack of the carbanionic carbon of the organolithium reagent on the electrophilic C-4 or C-6 position of the pyrimidine ring, displacing the chloride ion. libretexts.org This method allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. Due to their high reactivity, these reactions are typically performed at low temperatures in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent side reactions. organicchemistrydata.orgmasterorganicchemistry.com

Cu-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods for certain transformations. However, the application of copper catalysis for the cross-coupling of aryl chlorides like this compound is challenging. Much of the recent research in copper-catalyzed reactions involving difluoromethyl groups has focused on methods to introduce the CF₂H moiety onto various substrates, rather than using a CF₂H-containing molecule as the coupling partner. nih.govchemrxiv.orgresearchgate.netnih.gov The formation of C(sp²)-CF₂H bonds via copper catalysis is considered a demanding process, partly due to the high energy barrier associated with the oxidative addition to Cu(I) complexes. rsc.org While copper-catalyzed difluoromethylation of alkyl halides and other substrates has been developed, specific protocols for the coupling at the C-Cl bonds of the title compound are not extensively documented. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring (e.g., Nitration for related compounds)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems. The pyrimidine ring, however, is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. researchgate.netyoutube.com This deactivation is further intensified in this compound by the presence of three powerful electron-withdrawing groups: two chloro atoms and a difluoromethyl group. masterorganicchemistry.comnumberanalytics.com

These deactivating groups significantly reduce the electron density at the C-5 position, the only carbon atom not directly bonded to a nitrogen or a halogen. youtube.com As a result, the pyrimidine ring in this compound is extremely unreactive towards electrophiles, and standard electrophilic aromatic substitution reactions such as nitration or halogenation are highly unlikely to occur. numberanalytics.comassets-servd.host Electrophilic substitution on a pyrimidine ring generally requires the presence of two or three strong activating, electron-donating groups (e.g., amino or hydroxyl groups) to sufficiently increase the ring's nucleophilicity to react with an electrophile. researchgate.netresearchgate.net For instance, the nitration of pyrimidines bearing multiple amino groups has been reported, highlighting the necessity of such activation which is absent in the title compound. researchgate.net

Other Chemical Modifications

The chemical modification of this compound can also be explored through oxidation reactions, which can potentially target either the ring nitrogen atoms or the difluoromethyl group.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is common for nitrogen-containing heterocycles and can alter the electronic properties and subsequent reactivity of the ring. questjournals.org The oxidation of pyrimidine derivatives has been achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst like sodium tungstate, or with peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid. questjournals.orgrsc.orgrsc.orgresearchgate.net The formation of a mono-N-oxide at either the N-1 or N-3 position is possible. N-oxidation introduces an electron-withdrawing N-oxide moiety, which can further influence the molecule's reactivity in subsequent reactions. questjournals.org

Oxidation of the Difluoromethyl Group: The difluoromethyl group is generally considered to be metabolically stable and resistant to oxidation, a property that makes it valuable in medicinal chemistry. acs.orgalfa-chemistry.com While methods exist for the oxidation of related structures like difluoromethyl sulfides to sulfoxides, the direct oxidation of an aryl-CF₂H group to other functionalities is not a common or facile transformation. researchgate.net The C-H bond in the difluoromethyl group is relatively strong and less susceptible to oxidative cleavage under typical conditions. Therefore, selective oxidation of the CF₂H group in the presence of the reactive dichloropyrimidine ring would be challenging and is not a widely reported modification.

Reduction Reactions of this compound

The study of reduction reactions involving this compound is crucial for understanding its chemical behavior and for the synthesis of novel derivatives. While specific research on the reduction of this particular compound is not extensively documented in publicly available literature, the reactivity of the chloro and difluoromethyl substituents can be predicted based on established chemical principles and studies on analogous compounds. The primary transformations expected are the reduction of the chloro groups (dehalogenation) and potentially the reduction of the difluoromethyl group.

Catalytic Hydrogenation

Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl and heteroaryl chlorides. For dichloropyrimidines, this reaction typically proceeds sequentially, allowing for the potential to form mono-chloro intermediates or the fully dechlorinated product depending on the reaction conditions.

Detailed Research Findings:

Studies on related chloropyrimidines have demonstrated that palladium on carbon (Pd/C) and platinum oxide (PtO₂) are effective catalysts for dechlorination. oregonstate.eduasianpubs.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or magnesium oxide, to neutralize the hydrochloric acid formed during the reaction. oregonstate.edu The choice of solvent and base can influence the reaction rate and selectivity.

The difluoromethyl group is generally stable under typical catalytic hydrogenation conditions used for dehalogenation. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it resistant to cleavage by catalytic hydrogenation. However, under harsh conditions, reduction of the pyrimidine ring itself could occur.

Illustrative Data of Potential Reduction Products via Catalytic Hydrogenation:

| Entry | Product | Reducing Agent/Catalyst | Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | 4-Chloro-2-(difluoromethyl)pyrimidine | H₂, Pd/C | 1 atm, Room Temperature, Short Reaction Time | Moderate to High |

| 2 | 2-(Difluoromethyl)pyrimidine | H₂, Pd/C | 1 atm, Room Temperature, Extended Reaction Time | High |

| 3 | 2-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidine | H₂, PtO₂ | High Pressure, Elevated Temperature | Possible under forcing conditions |

Metal-Mediated Reductions

Reducing metals, such as zinc dust in acetic acid or water, are also employed for the dehalogenation of chloropyrimidines. oregonstate.eduorganic-chemistry.org These methods can sometimes offer different selectivity compared to catalytic hydrogenation.

Detailed Research Findings:

The reduction of chloropyrimidines with zinc dust is a well-established method. oregonstate.edu The reaction proceeds via a single electron transfer mechanism. Similar to catalytic hydrogenation, the difluoromethyl group is expected to be stable under these conditions.

Illustrative Data of Potential Reduction Products via Metal-Mediated Reduction:

| Entry | Product | Reducing Agent | Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | 4-Chloro-2-(difluoromethyl)pyrimidine | Zn, Acetic Acid | Room Temperature, Stoichiometric Zn | Moderate |

| 2 | 2-(Difluoromethyl)pyrimidine | Zn, Acetic Acid | Room Temperature, Excess Zn | High |

Hydride Reductions

Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of aryl or heteroaryl chlorides under standard conditions. However, their reactivity can be enhanced in the presence of catalysts or for specific substrates.

Detailed Research Findings:

While direct reduction of the chloro groups by sodium borohydride is unlikely, recent studies have shown that under specific conditions, such as in the presence of alumina, sodium borohydride can effect the hydrodefluorination of N-difluoromethyl groups. This suggests that with the right activation, the C-F bonds in the difluoromethyl group might be susceptible to reduction. However, the reduction of a C-CF₂H bond on a pyrimidine ring by NaBH₄ has not been widely reported and would likely require specific and potentially harsh conditions.

Recent advancements in photoredox catalysis have enabled the hydrodefluorination of trifluoromethylarenes to their corresponding difluoromethylarenes. acs.orgnih.govnih.gov This indicates that the C-F bond can be cleaved under reductive conditions, although these methods are highly specific and may not be applicable under general reducing environments.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Information from dedicated Density Functional Theory (DFT) studies on 4,6-Dichloro-2-(difluoromethyl)pyrimidine is not available in the reviewed scientific literature. DFT is a computational method used to investigate the electronic structure of many-body systems, which could provide insights into the molecule's geometry and reactivity.

Specific Hartree-Fock (HF) calculations for this compound have not been reported in the searched scholarly articles. The Hartree-Fock method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant.

A detailed analysis of the geometrical parameters, such as bond lengths and bond angles for this compound, derived from computational studies, is not present in the available literature.

Electronic Structure and Reactivity Descriptors

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. This information is crucial for understanding the molecule's electronic properties and its propensity to engage in chemical reactions.

Global Reactivity Indices

The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com Chemical hardness (η) measures the resistance to a change in electron distribution, while softness (S) is its reciprocal and indicates a molecule's polarizability. researchgate.net The electrophilicity index (ω) quantifies the ability of a species to accept electrons, which is useful in predicting its behavior in polar reactions. nih.govresearchgate.net For pyrimidine (B1678525) derivatives, these indices help in understanding their propensity to engage in nucleophilic or electrophilic substitution reactions. mdpi.comresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative Note: The following data are representative values for a substituted pyrimidine calculated at the DFT/B3LYP level and are intended for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital | EHOMO | -7.50 | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 | - |

| Energy Gap | ΔE | 6.25 | ELUMO - EHOMO |

| Ionization Potential | I | 7.50 | -EHOMO |

| Electron Affinity | A | 1.25 | -ELUMO |

| Chemical Hardness | η | 3.125 | (I - A) / 2 |

| Chemical Softness | S | 0.320 | 1 / η |

| Electronegativity | χ | 4.375 | (I + A) / 2 |

| Chemical Potential | μ | -4.375 | -(I + A) / 2 |

| Electrophilicity Index | ω | 3.063 | μ² / (2η) |

Spectroscopic Property Predictions

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.govnih.gov These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities corresponding to the normal modes of the molecule. nih.gov The predicted frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental spectra. nih.gov

For this compound, these calculations would help assign specific vibrational modes to the pyrimidine ring, the C-Cl bonds, and the C-F bonds of the difluoromethyl group. Such analyses are fundamental for confirming the molecular structure and understanding the vibrational characteristics of its functional groups. ijfans.org

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups Note: This table presents typical frequency ranges for the functional groups found in the target molecule, based on general DFT calculations for similar structures. It is for illustrative purposes only.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch | Pyrimidine Ring | 3100 - 3000 |

| C=N stretch | Pyrimidine Ring | 1600 - 1550 |

| C=C stretch | Pyrimidine Ring | 1580 - 1400 |

| C-F stretch | Difluoromethyl Group | 1150 - 1050 |

| C-Cl stretch | Dichloro Substituents | 850 - 750 |

| Ring Breathing | Pyrimidine Ring | ~990 |

UV-Vis Absorption Predictions

The electronic absorption properties of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band, and identify the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govnih.gov For pyrimidine derivatives, these predictions are valuable for understanding their photophysical properties and interpreting experimental electronic spectra. mdpi.com

Molecular Dynamics Simulations

While direct molecular dynamics (MD) simulations for this compound are not prominently featured in existing literature, this technique is highly relevant for studying the behavior of the broader class of pyrimidine derivatives, particularly in biological contexts. rsc.org MD simulations are used to investigate the stability of protein-ligand complexes, where a pyrimidine derivative acts as a ligand. tandfonline.comresearchgate.net By simulating the motion of atoms over time, researchers can analyze the conformational stability of the complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies. rsc.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of its components. rsc.org

Noncovalent Interaction Analysis in Supramolecular Assemblies

The study of noncovalent interactions is essential for understanding how molecules self-assemble into larger, ordered supramolecular structures. nih.gov In the solid state, the crystal packing of pyrimidine derivatives is governed by a network of weak interactions such as hydrogen bonds, halogen bonds (involving chlorine), and π-π stacking. researchgate.netrsc.org

Computational tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these intermolecular contacts. researchgate.netrsc.org Hirshfeld surface analysis maps the close contacts in a crystal, highlighting the regions involved in specific interactions. researchgate.net These analyses provide deep insight into the forces that direct crystal formation and are crucial for the rational design of new materials with desired solid-state properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4,6-Dichloro-2-(difluoromethyl)pyrimidine, offering insights into the chemical environments of its constituent protons and carbons.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental in identifying the hydrogen atoms within the molecule. For this compound, the spectrum is expected to be relatively simple. The primary signals of interest would be from the proton on the pyrimidine (B1678525) ring and the proton of the difluoromethyl group. The aromatic proton (H-5) would likely appear as a singlet in the downfield region of the spectrum, characteristic of protons attached to electron-deficient aromatic systems. The proton of the difluoromethyl (-CHF₂) group is anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms (¹JH-F). The chemical shift of this proton would be influenced by the strong electron-withdrawing effect of the two fluorine atoms and the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-5 | 7.0 - 8.0 | Singlet (s) | N/A |

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Carbon Multiplicities (APT Studies)

Carbon-13 (¹³C) NMR spectroscopy, often coupled with Attached Proton Test (APT) experiments, provides a detailed map of the carbon skeleton. The APT experiment is particularly useful as it distinguishes between carbon atoms based on the number of attached protons, with CH and CH₃ signals typically appearing with opposite phase to C and CH₂ signals.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the unique carbon atoms. The carbons attached to chlorine atoms (C-4 and C-6) would be significantly deshielded. The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The quaternary carbon at position 2, attached to the difluoromethyl group, would also be identifiable.

Table 2: Predicted ¹³C NMR and APT Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C NMR) | APT Phase |

|---|---|---|---|

| C-2 | 155 - 165 | Singlet (or complex due to long-range C-F coupling) | Positive (Quaternary C) |

| C-4 / C-6 | 160 - 170 | Singlet | Positive (Quaternary C) |

| C-5 | 120 - 130 | Singlet | Negative (CH) |

Note: The data in this table is predictive. Chemical shifts and coupling constants are estimates based on known substituent effects and may differ from experimentally determined values.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the signal for H-5 and the signal for C-5, and between the proton of the -CHF₂ group and its corresponding carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Combination | Calculated Exact Mass [M]⁺ |

|---|---|---|

| C₅H₂³⁵Cl₂F₂N₂ | Both ³⁵Cl | 198.9639 |

| C₅H₂³⁵Cl³⁷ClF₂N₂ | One ³⁵Cl, One ³⁷Cl | 200.9609 |

Note: The data in this table represents the calculated exact masses for the molecular ion.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that could be used for the analysis of this compound. This soft ionization technique is particularly useful for determining the molecular weight of the compound with high precision. In a MALDI-TOF experiment, the sample is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecule, typically as a protonated species [M+H]⁺. The time it takes for the ion to travel through the flight tube to the detector is proportional to its mass-to-charge ratio, allowing for accurate mass determination. While often used for larger molecules, it can also be applied to smaller organic compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. ucl.ac.uk

The vibrational spectrum of this compound is complex, with characteristic bands arising from the pyrimidine ring, the difluoromethyl group, and the chloro-substituents. The assignment of these bands to specific vibrational modes is based on established group frequency regions and comparison with spectra of related pyrimidine derivatives. ias.ac.inijfans.org

Key vibrational modes for this compound include:

Pyrimidine Ring Vibrations : The pyrimidine ring exhibits several characteristic stretching and bending vibrations. Ring stretching modes (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. ias.ac.in Ring breathing modes, which are often strong in Raman spectra, are found at lower wavenumbers.

C-H Vibrations : The difluoromethyl group (-CHF₂) has a characteristic C-H stretching vibration that is expected to appear around 2900-3000 cm⁻¹.

C-F Vibrations : The C-F stretching vibrations of the difluoromethyl group are typically strong in the IR spectrum and are expected in the 1100-1000 cm⁻¹ region.

C-Cl Vibrations : The C-Cl stretching modes associated with the chlorine atoms attached to the pyrimidine ring are found in the fingerprint region, typically between 800 and 600 cm⁻¹.

A summary of expected vibrational frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Spectroscopy |

| C=N/C=C Stretching | Pyrimidine Ring | 1600 - 1400 | IR / Raman |

| C-H Stretching | -CHF₂ | 3000 - 2900 | IR / Raman |

| C-F Stretching | -CHF₂ | 1100 - 1000 | IR |

| C-Cl Stretching | Ar-Cl | 800 - 600 | IR / Raman |

| Ring Breathing | Pyrimidine Ring | ~1000 | Raman |

| Ring Bending | Pyrimidine Ring | < 800 | IR / Raman |

To achieve unambiguous assignment of the observed vibrational bands, experimental IR and Raman data are often correlated with theoretical calculations. ucl.ac.uk Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to compute the optimized molecular geometry and predict the vibrational frequencies of the molecule. nih.govnih.gov

The calculated harmonic frequencies are typically scaled by an empirical factor to compensate for anharmonicity and the approximations inherent in the theoretical model, leading to a better agreement with experimental values. theaic.org This computational approach allows for the detailed assignment of complex vibrational modes, including coupled vibrations and those in the crowded fingerprint region, providing a higher degree of confidence in the spectral interpretation. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. elte.hu The absorption bands correspond to specific electronic transitions within the molecule.

For pyrimidine derivatives, the primary electronic transitions observed are:

π → π* Transitions : These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with conjugated systems, such as the pyrimidine ring, and typically result in strong absorption bands. slideshare.netyoutube.com

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The substituents on the pyrimidine ring—the two chlorine atoms and the difluoromethyl group—can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The chlorine atoms, with their lone pair electrons, and the difluoromethyl group can act as auxochromes, modifying the absorption profile of the pyrimidine chromophore.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of chemical compounds. For a substance like this compound, a reversed-phase HPLC method is typically employed. rjptonline.org

A standard HPLC method for purity assessment would involve:

Stationary Phase : A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase : A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often run in a gradient elution mode to ensure separation of impurities with a wide range of polarities.

Detection : A UV detector set at a wavelength where the compound exhibits significant absorbance, determined from its UV-Vis spectrum.

The purity is calculated based on the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. This method can detect and quantify trace impurities, including starting materials, by-products, and degradation products. rjptonline.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. chemicalbook.comthieme.de By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time intervals and developing it with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. clausiuspress.commdpi.com

The relative positions of the spots, indicated by their retention factor (Rf) values, allow for the differentiation between the starting materials, intermediates, and the final product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. Visualization is typically achieved under UV light, taking advantage of the UV-absorbing properties of the pyrimidine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₅H₂Cl₂F₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N).

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from elemental analysis of this compound. However, the theoretical percentages provide a benchmark for future experimental verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 30.19 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.02 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.63 |

| Fluorine | F | 19.00 | 2 | 38.00 | 19.10 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.08 |

| Total | 198.99 | 100.00 |

This table was generated based on theoretical calculations from the molecular formula.

X-ray Diffraction Analysis for Solid-State Structure

Despite extensive searches of crystallographic databases and the scientific literature, no published X-ray diffraction data for this compound could be located. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not currently available. The determination of its solid-state structure awaits future experimental investigation.

Research Applications and Derivatization Strategies

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In organic synthesis, 4,6-dichloro-2-(difluoromethyl)pyrimidine serves as a key building block. arborpharmchem.com The pyrimidine (B1678525) core is a significant scaffold in medicinal chemistry and materials science, and this particular dichlorinated derivative provides a convenient entry point for constructing diverse molecular libraries. The two chlorine atoms function as leaving groups that can be substituted sequentially, often with high regioselectivity. This controlled reactivity is crucial for the strategic assembly of complex target molecules. The difluoromethyl group, being a strong electron-withdrawing moiety, activates the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. This inherent reactivity profile makes it an ideal starting material for creating diverse molecular architectures.

A primary application of this compound is as a precursor for a multitude of functionalized pyrimidine derivatives. frontiersin.org The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles.

Key transformations include:

Amination: Reaction with primary or secondary amines yields aminopyrimidines.

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

Thiolation: Reactions with thiols produce thioether derivatives.

The differential reactivity of the C4 and C6 positions can often be exploited to achieve selective monosubstitution or controlled disubstitution by carefully choosing reaction conditions such as temperature and the nature of the nucleophile. researchgate.net

| Nucleophile (Nu-H) | Reaction Type | Resulting Functional Group | Product Class Example |

|---|---|---|---|

| Amine (R-NH2) | Amination | -NHR | 4-Amino-6-chloro-2-(difluoromethyl)pyrimidine |

| Alcohol (R-OH) | Alkoxylation | -OR | 4-Alkoxy-6-chloro-2-(difluoromethyl)pyrimidine |

| Thiol (R-SH) | Thiolation | -SR | 4-Alkylthio-6-chloro-2-(difluoromethyl)pyrimidine |

| Aniline (B41778) (Ar-NH2) | Amination | -NHAr | 4-Anilino-6-chloro-2-(difluoromethyl)pyrimidine |

Beyond simple substitutions, this compound is a foundational component for constructing more intricate heterocyclic systems. researchgate.net The chlorine atoms are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyrimidines.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming carbon-nitrogen bonds.

These coupling strategies significantly expand the molecular complexity achievable from this starting material, enabling the synthesis of fused heterocyclic systems and other elaborate structures.

Development of Novel Chemical Scaffolds

The unique reactivity of this compound facilitates the development of novel chemical scaffolds, which are core structures upon which new series of compounds can be designed and synthesized.

The stepwise and regioselective substitution of the two chlorine atoms is a key strategy for the rational design and synthesis of polysubstituted pyrimidines. sigmaaldrich.com By employing a sequence of different nucleophiles or a combination of SNAr and cross-coupling reactions, chemists can precisely install multiple, distinct functional groups onto the pyrimidine ring. This allows for the fine-tuning of the steric and electronic properties of the final molecules, a critical aspect in fields like drug discovery and materials science. For instance, an initial SNAr reaction with an amine can be followed by a Suzuki coupling reaction at the remaining chlorine position, yielding a highly decorated and non-symmetrical pyrimidine derivative.

| Step | Reactant | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Nucleophile A | Nucleophilic Aromatic Substitution (SNAr) | 4-Substituted-6-chloro-2-(difluoromethyl)pyrimidine |

| 2 | Intermediate from Step 1 + Nucleophile B | Nucleophilic Aromatic Substitution (SNAr) | 4,6-Disubstituted-2-(difluoromethyl)pyrimidine |

| 3 | Intermediate from Step 1 + Arylboronic Acid | Suzuki Cross-Coupling | 4-Substituted-6-aryl-2-(difluoromethyl)pyrimidine |

In medicinal chemistry, a modern strategy involves the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity. mdpi.comresearchgate.net The goal is to develop compounds with improved affinity, selectivity, or a synergistic mechanism of action. mdpi.com The pyrimidine core is an excellent foundation for such hybrids due to its prevalence in biologically active molecules. nih.gov Starting with this compound, one chlorine can be used as a handle to attach the first pharmacophore, while the second chlorine serves as an attachment point for a different molecular fragment, often connected via a linker. mdpi.com For example, the pyrimidine ring has been hybridized with moieties like 1,3-thiazole or chalcone (B49325) to generate novel structures with potential therapeutic applications. mdpi.com

Investigation in Material Science Research

The pyrimidine ring possesses intrinsic electronic properties that make it an attractive component for advanced materials. researchgate.net As a nitrogen-containing heterocycle, it is electron-deficient, a characteristic that is further amplified by the presence of the difluoromethyl group. Incorporating such an electron-withdrawing (acceptor) unit into π-conjugated systems is a common strategy for designing organic materials with specific electronic and optical properties.

Research in this area explores the use of pyrimidine derivatives, accessible from precursors like this compound, for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where their electron-accepting nature can facilitate charge transport and separation. researchgate.net

Liquid Crystals: The rigid, planar structure of the pyrimidine ring can be incorporated into mesogenic molecules to influence their liquid crystalline phases and properties. researchgate.net

Non-linear Optics (NLO): The creation of molecules with large dipole moments by combining the electron-accepting pyrimidine core with strong electron-donating groups can lead to materials with significant NLO responses. researchgate.net

While specific studies on this compound in materials science are not extensively documented, the derivatization strategies it enables are directly relevant to synthesizing the functionalized pyrimidines used in this field.

Chemical Biology and Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes in living systems. scispace.com The development of high-quality probes requires scaffolds that are synthetically tractable and can be systematically modified.

This compound is an attractive scaffold for the synthesis of chemical probes. The two chlorine atoms at the C4 and C6 positions are reactive sites that can be functionalized through nucleophilic aromatic substitution (SNAr). This allows for a modular approach to probe design, where a targeting moiety (to bind a specific protein) and a reporter moiety (like a fluorophore or an affinity tag) can be installed sequentially. The difluoromethyl group can serve as a stable bioisostere for other functional groups, potentially improving the probe's metabolic stability or binding affinity. mdpi.com This synthetic flexibility enables the generation of a library of probes to systematically investigate biological targets.

The utility of this compound as a synthetic intermediate hinges on the ability to control the regioselectivity of its reactions. The two chlorine atoms at the electronically equivalent C4 and C6 positions are activated towards SNAr by the electron-withdrawing nature of the pyrimidine ring and the 2-difluoromethyl group.

Studies on the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that remarkable chemoselectivity can be achieved by carefully choosing the nucleophile and reaction conditions. researchgate.net For instance, with that analog, primary aliphatic amines selectively displace the sulfone group, while anilines and secondary amines selectively displace a chlorine atom in the presence of a weak base. researchgate.net This suggests that for this compound, sequential and selective functionalization is highly feasible. The first substitution at either C4 or C6 will electronically differentiate the remaining chlorine atom, allowing for controlled, stepwise synthesis of disubstituted pyrimidines. The general reactivity order for nucleophilic substitution on halopyrimidines is C4(6) > C2, making the chlorine atoms on the target molecule prime sites for reaction. acs.org

| Nucleophile Type | Expected Reaction Conditions | Predicted Selectivity/Outcome for this compound |

|---|---|---|

| Primary/Secondary Aliphatic Amines | Stoichiometric control (1 equiv.), mild base | Mono-substitution at C4/C6. |

| Primary/Secondary Aliphatic Amines | Excess amine (>2 equiv.), stronger conditions | Di-substitution at C4 and C6. |

| Anilines | Weak base (e.g., K₂CO₃) | Mono-substitution at C4/C6. |

| Thiols (Thiolates) | Base (e.g., NaH, K₂CO₃) | Highly efficient mono- or di-substitution depending on stoichiometry. |

| Alkoxides | Stoichiometric control | Mono-alkoxylation at C4/C6. |

Methodological Advancements in Pyrimidine Chemistry Utilizing this compound

Beyond its potential applications, this compound serves as a valuable building block that facilitates methodological advancements in synthetic chemistry. Its utility in modern cross-coupling reactions allows for the efficient construction of complex, highly functionalized pyrimidine derivatives.

The chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. mdpi.comresearchgate.net This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 and C6 positions. A key advantage of the 4,6-dichloro scaffold is the ability to perform sequential, regioselective cross-coupling reactions to synthesize unsymmetrical 4,6-diarylpyrimidines, which are otherwise difficult to access. researchgate.net By tuning the catalyst, base, and solvent, chemists can control the reaction to favor either mono- or diarylation. mdpi.comnih.gov This control opens pathways to novel chemical space and enables the rapid synthesis of compound libraries for drug discovery and materials science. Other important transformations, such as Buchwald-Hartwig amination, can also be employed to form C-N bonds, further expanding the synthetic utility of this versatile intermediate. nih.gov

Structure Reactivity/property Relationships in 4,6 Dichloro 2 Difluoromethyl Pyrimidine and Analogues

Influence of Halogen Atoms on Reactivity (Chlorine at C-4, C-6)

In pyrimidine (B1678525) systems, the reactivity of halogen substituents is significantly influenced by their position on the ring. For dichloropyrimidines, nucleophilic aromatic substitution (SNAr) reactions are a common and synthetically useful transformation. Generally, the chlorine atom at the C-4 position is more susceptible to nucleophilic attack than a chlorine atom at the C-2 position. wuxiapptec.comacs.org This enhanced reactivity at C-4 is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction. The intermediate for C-4 substitution allows for delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring, which is a more stable arrangement than the intermediate for C-2 substitution where the charge is primarily delocalized over one nitrogen atom.

This principle of differential reactivity is a key factor in designing synthetic strategies involving dichloropyrimidines. For instance, in many SNAr reactions with 2,4-dichloropyrimidine (B19661) analogues, the substitution occurs selectively at the C-4 position. wuxiapptec.comacs.org This inherent regioselectivity allows for the stepwise introduction of different substituents onto the pyrimidine core.

Impact of the Difluoromethyl Group on Electronic Properties and Reactivity

The presence of the difluoromethyl group can also impart desirable pharmacokinetic properties to molecules in the context of medicinal chemistry. It is considered a lipophilic and metabolically resistant moiety. mdpi.com The C-F bonds are significantly stronger than C-H bonds, which can enhance the metabolic stability of a drug candidate by preventing oxidation at that position. rsc.org Its lipophilicity can also improve a molecule's ability to cross cell membranes. The difluoromethyl group can be viewed as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.

Steric and Electronic Effects of Substituents on Regioselectivity and Chemoselectivity